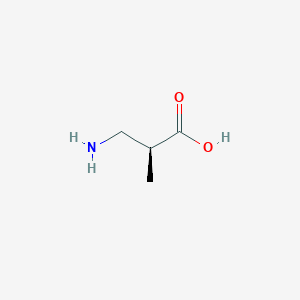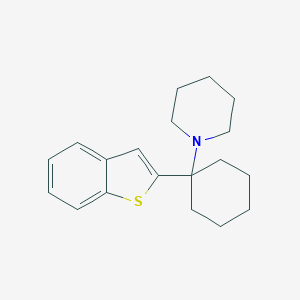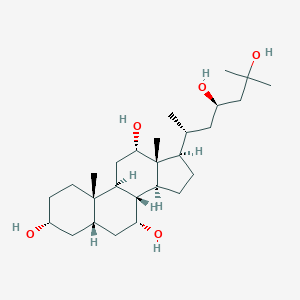
Acide 3-(3,5-di-tert-butyl-4-hydroxyphényl)propionique
Vue d'ensemble
Description
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid is a synthetic phenolic antioxidant widely used in various industries. It is known for its ability to stabilize polymers and prevent oxidative degradation. The compound has a molecular formula of C17H26O3 and a molecular weight of 278.39 g/mol .
Applications De Recherche Scientifique
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its role in preventing oxidative stress-related diseases.
Mécanisme D'action
Target of Action
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid is primarily used as an antioxidant . The primary targets of this compound are reactive oxygen species (ROS) and free radicals that can cause oxidative damage .
Mode of Action
The compound acts as a radical scavenger, neutralizing harmful free radicals by donating a hydrogen atom from its phenolic hydroxyl group . This action prevents the propagation of oxidative chain reactions, thereby protecting cells and tissues from oxidative stress .
Biochemical Pathways
The antioxidant action of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid affects various biochemical pathways. By neutralizing ROS, it helps maintain the integrity of cellular structures and functions, including lipid membranes, proteins, and DNA . This can have downstream effects on numerous cellular processes, including cell signaling, gene expression, and metabolic pathways .
Pharmacokinetics
Its solubility in various solvents suggests it might be slightly soluble in water .
Result of Action
The primary result of the action of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid is the protection of cells and tissues from oxidative damage . By neutralizing free radicals, it can help prevent or mitigate the effects of oxidative stress, which is implicated in various pathological conditions, including aging, inflammation, and neurodegenerative diseases .
Action Environment
The action of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid can be influenced by various environmental factors. For instance, the presence of other antioxidants can have a synergistic effect, enhancing its antioxidant activity . Additionally, factors such as pH and temperature can affect its stability and efficacy .
Analyse Biochimique
Biochemical Properties
One important application of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid is in the synthesis of antioxidants . Most widespread stabilizers of phenolic structure are derivatives of a methyl ester 3-(3’,5’-di-tert.buyil-4’-hylroxyphenyl)-propionic acid, productions which are based on ester exchanges polyatomic alcohols .
Temporal Effects in Laboratory Settings
It is recommended to store this compound away from oxidizing agents, in a cool, dry, and well-ventilated condition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid typically involves the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate is then subjected to high-temperature transesterification with stearyl alcohol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale ester exchanges with polyatomic alcohols. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as an antioxidant in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized under certain conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur at the phenolic or carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various esters and derivatives that retain the antioxidant properties of the parent compound. These products are often used in specialized applications where enhanced stability is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylated hydroxytoluene (BHT): A simpler phenolic antioxidant with similar properties but higher volatility.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A less volatile phenolic antioxidant commonly used as a polymer stabilizer.
Uniqueness
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid is unique due to its high stability and effectiveness as an antioxidant. Its ability to form stable esters and derivatives makes it versatile for various applications, from industrial to medical research .
Propriétés
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMYUUITDBHVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066561 | |
| Record name | Fenozan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20170-32-5 | |
| Record name | 3-(3′,5′-Di-tert-butyl-4′-hydroxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20170-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenozan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020170325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenozan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6G09G700F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















